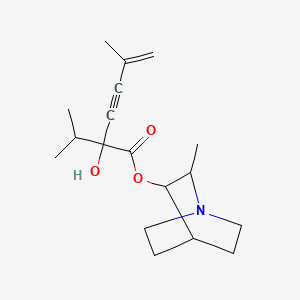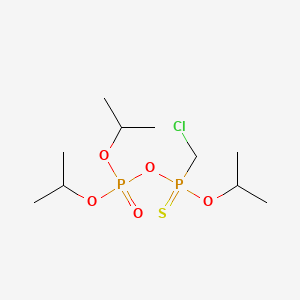
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is a specialized chemical compound used primarily in research and industrial applications. It is known for its unique structure, which includes a chloromethyl group, a propan-2-yloxy group, and a phosphinothioyl group, all bonded to a dipropan-2-yl phosphate backbone. This compound is often utilized in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of chloromethylphosphonic dichloride with propan-2-ol to form chloromethyl(propan-2-yloxy)phosphonic dichloride. This intermediate is then reacted with dipropan-2-yl phosphate under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The phosphinothioyl group can also interact with metal ions and other cofactors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphonate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphine
Uniqueness
Compared to similar compounds, [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
3818-80-2 |
|---|---|
Formule moléculaire |
C10H23ClO5P2S |
Poids moléculaire |
352.75 g/mol |
Nom IUPAC |
[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3 |
Clé InChI |
BJVZHILYTYOYAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


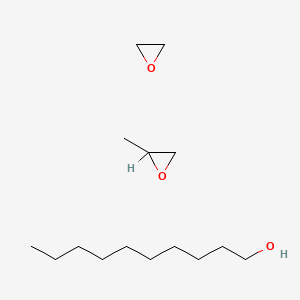
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
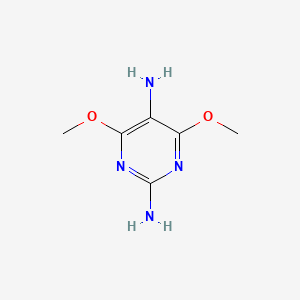
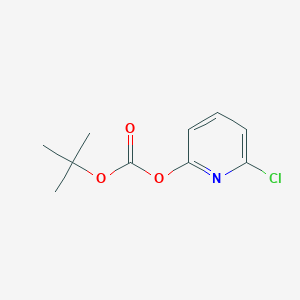
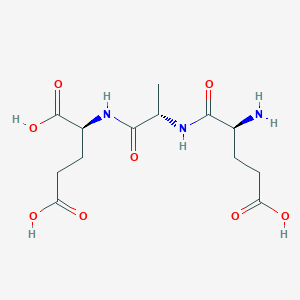
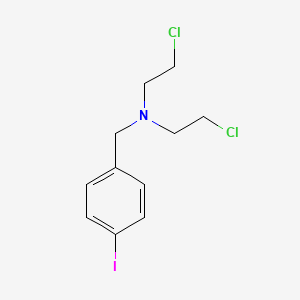
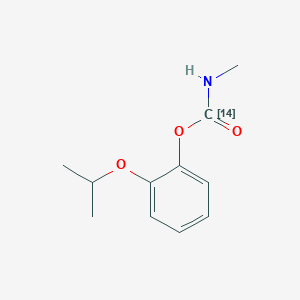

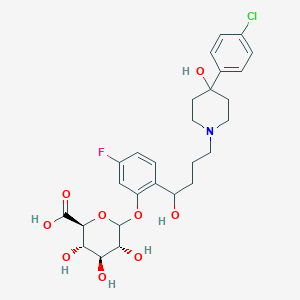
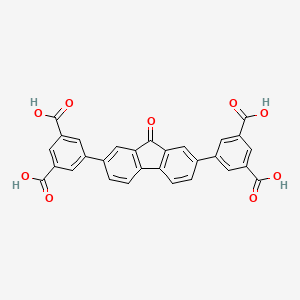
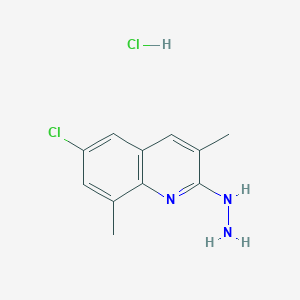
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)

